1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-17-7-4-11-21-19(17)24-15-8-12-22(13-9-15)18(23)10-14-25-16-5-2-1-3-6-16/h1-7,11,15H,8-10,12-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFYHWFAWKERIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
3-Bromo-2-hydroxypyridine reacts with 4-hydroxypiperidine under basic conditions to form the ether linkage. This method typically employs polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures (100–130°C). For example, a protocol adapted from similar etherification reactions uses potassium carbonate as a base, achieving moderate yields of 60–70% after 12–24 hours. Catalytic amounts of copper(I) iodide may enhance reactivity in cases where the hydroxyl group exhibits low nucleophilicity.
Mitsunobu Reaction
An alternative approach utilizes the Mitsunobu reaction to couple 3-bromo-2-hydroxypyridine with 4-hydroxypiperidine. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C, producing higher yields (80–85%) but requiring strict anhydrous conditions. The Mitsunobu protocol is particularly advantageous for sterically hindered substrates, as demonstrated in the synthesis of analogous piperidine derivatives.
Preparation of 3-(Phenylthio)propanoyl Chloride
The 3-(phenylthio)propanoyl group is introduced via a two-step process involving thioether formation followed by acyl chloride synthesis.
Thioether Formation
Propenoyl chloride reacts with thiophenol in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form 3-(phenylthio)propenoic acid. This Michael addition proceeds quantitatively in dichloromethane at 0°C within 2 hours. Subsequent hydrogenation over palladium on carbon (Pd/C) under 1 atm H₂ converts the double bond to a single bond, yielding 3-(phenylthio)propanoic acid with >95% purity.
Acyl Chloride Synthesis
The carboxylic acid is treated with oxalyl chloride in dichloromethane at 0–25°C for 4–6 hours to generate 3-(phenylthio)propanoyl chloride. Catalytic dimethylformamide (1–2 mol%) accelerates the reaction, achieving full conversion as confirmed by FT-IR spectroscopy.
Acylation of 4-((3-Bromopyridin-2-yl)oxy)piperidine
The final step involves coupling the piperidine intermediate with the acyl chloride.
Reaction Conditions
A mixture of 4-((3-bromopyridin-2-yl)oxy)piperidine and 3-(phenylthio)propanoyl chloride in dichloromethane is stirred with DIPEA (2.5 equiv) at 0°C for 1 hour, followed by warming to 25°C for 12 hours. Workup includes sequential washes with 1 M HCl, saturated NaHCO₃, and brine, yielding the crude product.
Purification
Purification via flash chromatography on silica gel (hexane/ethyl acetate, 3:1) affords the target compound in 65–70% yield. High-performance liquid chromatography (HPLC) analysis typically shows >98% purity, with characteristic UV-Vis absorption at 254 nm.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines the etherification and acylation steps in a single reaction vessel. After forming the piperidinyloxy-pyridine intermediate, the mixture is cooled to 0°C, and 3-(phenylthio)propanoyl chloride is added directly. This method reduces purification steps but requires rigorous exclusion of moisture, achieving comparable yields (60–65%).
Solid-Phase Synthesis
Immobilized piperidine derivatives on Wang resin allow for iterative coupling and cleavage steps. While this method facilitates high-throughput screening, scalability remains limited due to resin loading capacities (<0.5 mmol/g).
Optimization and Yield Improvement
Solvent Effects
Replacing dichloromethane with acetonitrile in the acylation step increases reaction rates by 30%, attributed to the higher polarity enhancing nucleophilicity of the piperidine nitrogen.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst improves acylation efficiency, reducing reaction time from 12 hours to 6 hours while maintaining yields >70%.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the pyridine ring.
Scientific Research Applications
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to certain active sites, while the piperidine and phenylthio groups can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
*Molecular weights calculated from empirical formulas or estimated via structural similarity.
Key Observations :
- The target compound is distinguished by its 3-bromopyridine and piperidine groups, which are absent in other analogs. Bromine’s steric and electronic effects may enhance target binding compared to smaller substituents (e.g., methoxy or methylsulfonyl groups) .
- Analogs with methylsulfonylphenyl groups (e.g., 4a, 4g) exhibit potent COX-2 inhibition, suggesting that electron-withdrawing substituents at position 1 enhance enzyme affinity .
- Morpholinoethoxy and methoxy groups (e.g., 4h) correlate with selective cytotoxicity, likely due to improved solubility and membrane permeability .
Pharmacological Activities
- COX-2 Inhibition: Compounds like 4a and 4g () show IC₅₀ values in the nanomolar range, attributed to the methylsulfonyl group’s interaction with COX-2’s secondary pocket. The target compound’s bromopyridine may compete in similar binding sites but with distinct potency profiles .
- Cytotoxicity: Analogs with polar substituents (e.g., morpholinoethoxy in 4h) demonstrate selective toxicity to cancer cells (MCF-7 IC₅₀ < 10 µM) while sparing normal cells. The target’s bromopyridine could enhance DNA intercalation or kinase inhibition .
- Antiplatelet Activity : 3-(Phenylthio)propan-1-one derivatives in reduce platelet aggregation by >70% at 10 µM, suggesting the target compound may share this mechanism .
Biological Activity
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a piperidine ring, a bromopyridine moiety, and a phenylthio group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 394.3 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer properties, antimicrobial effects, and potential neuropharmacological applications.
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, derivatives with similar structural motifs have shown effective inhibition of cell proliferation in various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound's mechanism of action may involve the modulation of specific molecular targets such as matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis.
Case Study:
A study evaluated the anticancer potential of a structurally related compound, demonstrating an IC50 value of 4.64 µM against Jurkat cells. This indicates that the compound effectively inhibits cell growth and induces apoptosis through cell cycle arrest at the sub-G1 phase .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The compound may interact with various receptors or enzymes, modulating their activity.
- Inhibition of MMPs : Computational docking studies suggest binding affinities with MMPs, indicating potential for anti-invasive properties.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |
| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |
| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one?
- Methodology : Synthesis typically involves:
Nucleophilic substitution between 3-bromopyridin-2-ol and 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyridinyloxy-piperidine intermediate .
Coupling reactions with thiophenol derivatives to introduce the phenylthio group, often using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement .
Ketone formation via acylation or oxidation steps.
- Challenges : Side reactions (e.g., over-bromination), low yields in coupling steps, and purification difficulties due to polar intermediates. Use column chromatography or recrystallization for purification .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the piperidine, pyridine, and phenylthio groups .
- HPLC-MS for purity assessment and molecular weight verification .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodology :
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Temperature control : Use microwave-assisted synthesis for faster reaction kinetics in coupling steps .
- Data Analysis : Compare yields and purity via DOE (Design of Experiments) to identify critical variables .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Orthogonal assays : Validate target binding (e.g., kinase inhibition) using biochemical (e.g., fluorescence polarization) and cellular (e.g., Western blot) assays .
- Purity verification : Ensure ≥95% purity (via HPLC) to exclude confounding effects from impurities .
- Dose-response studies : Perform IC₅₀ comparisons across multiple cell lines to assess selectivity .
Q. What strategies are used to study the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) to identify degradation products .
- LC-MS/MS : Monitor degradation pathways and quantify half-life in simulated gastric fluid (pH 1.2) and plasma .
- Computational modeling : Predict metabolic sites using software like Schrödinger’s ADMET Predictor .
Q. How can computational modeling guide the design of analogs with improved target specificity?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) and identify key interactions (e.g., hydrogen bonds with the pyridine moiety) .
- QSAR studies : Build regression models correlating substituent effects (e.g., bromine vs. chlorine) with bioactivity .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs with favorable kinetics .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
